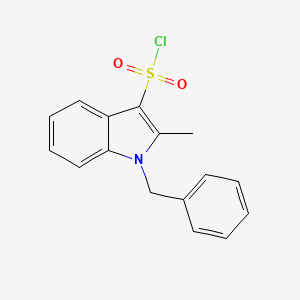
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonyl chloride group attached to the indole core.
Métodos De Preparación
The synthesis of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The sulfonyl chloride group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid. Industrial production methods often employ one-pot, multi-component reactions to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The indole core can undergo oxidation to form oxindoles or reduction to form indolines.
Electrophilic Aromatic Substitution: The benzyl and methyl groups on the indole ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents used in these reactions include chlorosulfonic acid, phenylhydrazine, and various nucleophiles. Major products formed from these reactions include sulfonamides, sulfonate esters, oxindoles, and indolines .
Aplicaciones Científicas De Investigación
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules . The indole core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives such as:
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H14ClNO2S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
1-benzyl-2-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-16(21(17,19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
CLBHCJLFBVZPFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
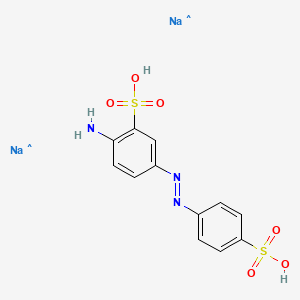

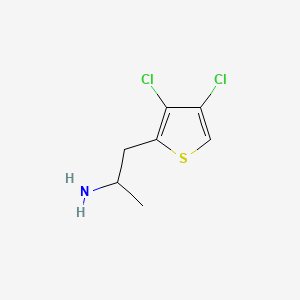
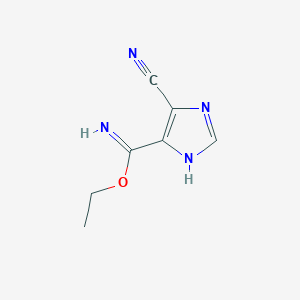

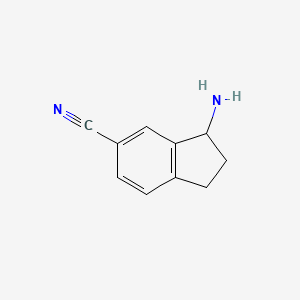
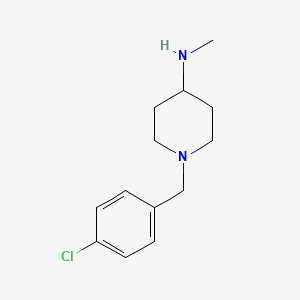

![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
